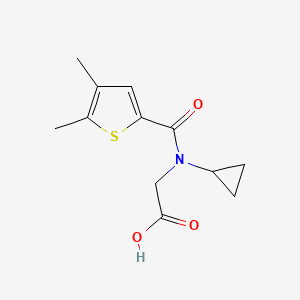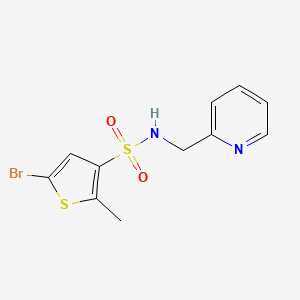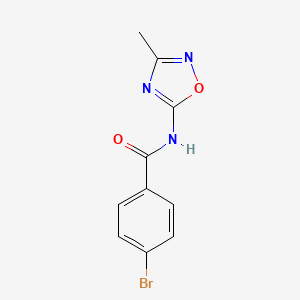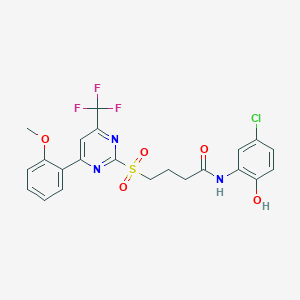
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide is a complex organic compound that features a combination of aromatic rings, a sulfonyl group, and a butanamide moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide typically involves multi-step organic reactions. The process may start with the preparation of the pyrimidine ring, followed by the introduction of the trifluoromethyl group, and then the attachment of the sulfonyl group. The final steps would involve the coupling of the pyrimidine derivative with the chlorohydroxyphenyl butanamide under specific reaction conditions such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions in reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reaction time would be essential to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions
N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce new functional groups onto the aromatic rings.
科学研究应用
Chemistry
In chemistry, N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology and Medicine
In biology and medicine, this compound may have potential as a pharmaceutical agent. Its structural features suggest that it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development. Research may focus on its efficacy, safety, and mechanism of action in treating various diseases.
Industry
In industry, the compound could be used in the development of new materials with specific properties. For example, its sulfonyl group may impart desirable characteristics such as increased solubility or stability, making it useful in the formulation of coatings, adhesives, or other industrial products.
作用机制
The mechanism of action of N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The pathways involved could include inhibition of enzyme activity, activation of signaling cascades, or alteration of gene expression.
相似化合物的比较
Similar Compounds
Similar compounds to N-(5-chloro-2-hydroxyphenyl)-4-((4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide include other sulfonyl-containing butanamides and pyrimidine derivatives. Examples include:
- N-(5-chloro-2-hydroxyphenyl)-4-(pyrimidin-2-yl)sulfonyl)butanamide
- N-(5-chloro-2-hydroxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl)sulfonyl)butanamide
Uniqueness
The uniqueness of this compound lies in its combination of functional groups and structural features. The presence of the trifluoromethyl group, the sulfonyl group, and the butanamide moiety in a single molecule provides a unique set of chemical and biological properties that can be exploited for various applications.
属性
分子式 |
C22H19ClF3N3O5S |
|---|---|
分子量 |
529.9 g/mol |
IUPAC 名称 |
N-(5-chloro-2-hydroxyphenyl)-4-[4-(2-methoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfonylbutanamide |
InChI |
InChI=1S/C22H19ClF3N3O5S/c1-34-18-6-3-2-5-14(18)15-12-19(22(24,25)26)29-21(28-15)35(32,33)10-4-7-20(31)27-16-11-13(23)8-9-17(16)30/h2-3,5-6,8-9,11-12,30H,4,7,10H2,1H3,(H,27,31) |
InChI 键 |
GJJLKXPELYZAIJ-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CC(=NC(=N2)S(=O)(=O)CCCC(=O)NC3=C(C=CC(=C3)Cl)O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-Bromo-2-(methylsulfonyl)-1H-imidazo[4,5-b]pyrazine](/img/structure/B14902547.png)

![(2,4-Dichloro-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate](/img/structure/B14902552.png)
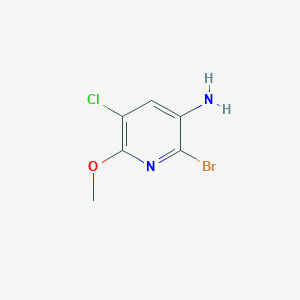
![5,6-Dihydrothiazolo[2,3-c][1,2,4]triazol-3(2H)-one](/img/structure/B14902558.png)
